

Application Note: Preparation of 7-Methoxyquinoxalin-5-amine Hydrochloride Salt

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Compound of Interest

Compound Name: 7-Methoxyquinoxalin-5-amine

CAS No.: 7403-14-7

Cat. No.: B1618115

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Abstract & Scope

This application note details a robust, scalable protocol for the synthesis of **7-Methoxyquinoxalin-5-amine** hydrochloride, a critical scaffold in the development of kinase inhibitors and alpha-adrenergic agonists. Unlike generic quinoxaline syntheses, this protocol addresses the specific challenge of regiocontrol in the substitution pattern. We utilize a directed nitration-reduction sequence starting from 4-methoxy-2-nitroaniline to ensure the amino group is installed at the C5 position (peri-position) while the methoxy group remains at C7. The procedure culminates in the isolation of the hydrochloride salt to ensure stability and water solubility for biological assays.

Strategic Retrosynthesis & Pathway

The synthesis is designed to avoid the formation of the unwanted 6-amino-7-methoxy isomer. We employ a "pre-functionalized benzene" strategy, establishing the substitution pattern on the phenyl ring before closing the pyrazine ring.

Synthetic Workflow Diagram



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Caption: Figure 1. Step-wise synthetic pathway ensuring regiochemical integrity of the 5,7-substitution pattern.

Experimental Protocols

Stage 1: Nitration (Synthesis of 4-Methoxy-2,6-dinitroaniline)

Objective: Introduce the second nitrogen functionality at the ortho position to the amine to enable future ring closure.

- Reagents:
 - 4-Methoxy-2-nitroaniline (1.0 eq)
 - Nitric Acid (fuming, 1.5 eq)
 - Acetic Acid (Glacial, solvent)[1]
- Procedure:
 - Dissolve 4-methoxy-2-nitroaniline in glacial acetic acid at room temperature.
 - Cool to 0–5°C.
 - Add fuming nitric acid dropwise, maintaining internal temperature <10°C.
 - Stir for 2 hours at room temperature.
 - Pour onto crushed ice. The yellow precipitate is 4-methoxy-2,6-dinitroaniline.
 - Filter, wash with cold water, and dry.

Stage 2: Selective Reduction (Synthesis of 1,2-Diamino-4-methoxy-6-nitrobenzene)

Critical Step: We must reduce one nitro group (or the nitro and the nitroaniline) to a diamine without reducing the second nitro group yet. However, for quinoxaline synthesis, we need a 1,2-diamine. The starting material is an aniline (amine at 1). We have nitro groups at 2 and 6. [2][3] We need to reduce the nitro at position 2 to an amine to get a 1,2-diamine system. The nitro at position 6 will remain (becoming position 5 on the quinoxaline). Note: Zinin reduction (sulfide) is preferred here for regioselectivity over catalytic hydrogenation.

- Reagents:
 - Intermediate 1 (1.0 eq)[4]
 - Sodium Sulfide nonahydrate (Na₂S·9H₂O) (1.5 eq)
 - Ethanol/Water (1:1)
- Procedure:
 - Suspend Intermediate 1 in Ethanol/Water.
 - Add Na₂S·9H₂O portion-wise while heating to 60°C.
 - Reflux for 1-2 hours. Monitor by TLC (disappearance of dinitro spot).
 - Cool and filter.[3] The product is 1,2-diamino-4-methoxy-6-nitrobenzene.
 - Stability Note: This intermediate is oxidation-sensitive. Proceed immediately to cyclization.

Stage 3: Cyclization (Synthesis of 7-Methoxy-5-nitroquinoxaline)

Objective: Formation of the pyrazine ring.

- Reagents:
 - Freshly prepared 1,2-diamine (from Stage 2)

- Glyoxal (40% aq. solution, 1.2 eq)
- Ethanol[1][5]
- Procedure:
 - Dissolve the diamine in hot ethanol (70°C).
 - Add glyoxal solution dropwise.
 - Reflux for 3 hours.
 - Cool to room temperature. The nitro-quinoxaline often precipitates.
 - If no precipitate, evaporate solvent and recrystallize from MeOH.
 - Identity Check: ¹H NMR should show two doublets for the quinoxaline ring protons (H2, H3) and the specific aromatic pattern for the benzene ring (meta coupling between H6 and H8).

Stage 4: Final Reduction (Synthesis of 7-Methoxyquinoxalin-5-amine)

Objective: Convert the C5-nitro group to the target amine.

- Reagents:
 - 7-Methoxy-5-nitroquinoxaline[6][7]
 - Pd/C (10% wt loading)
 - Ammonium Formate (H-donor) or H₂ balloon
 - Methanol[1][8]
- Procedure:
 - Suspend nitro-quinoxaline and Pd/C in Methanol under Nitrogen.

- Introduce H₂ atmosphere (balloon) or add Ammonium Formate (5 eq) and heat to reflux.
- Stir until colorless (or color change from yellow to fluorescent/pale).
- Filter through Celite to remove catalyst.
- Concentrate filtrate to obtain the Free Base.

Stage 5: Salt Formation (The Hydrochloride)

Objective: Stabilize the amine.

- Procedure:
 - Dissolve the free base in a minimal amount of anhydrous Dioxane or Ethanol.
 - Cool to 0°C.
 - Add 4M HCl in Dioxane (1.1 eq) dropwise.
 - A yellow/orange precipitate will form immediately.
 - Stir for 30 mins.
 - Filter and wash with cold Diethyl Ether (to remove excess acid).
 - Dry under vacuum at 40°C.

Critical Process Parameters (CPPs) & Troubleshooting

Parameter	Specification	Impact of Deviation
Nitration Temp	< 10°C	Higher temps lead to poly-nitration or oxidation of the methoxy group.
Sulfide Reduction	Stoichiometry (1.5 eq)	Excess sulfide may reduce both nitro groups, leading to unstable triamine.
Cyclization pH	Neutral to slightly acidic	Highly basic conditions can degrade glyoxal (Cannizzaro reaction).
Salt Formation	Anhydrous conditions	Water presence leads to sticky gums/hydrates rather than crystalline solid.

Troubleshooting Guide:

- Problem: Low yield in cyclization.
 - Solution: Ensure the diamine intermediate was not oxidized. Use degassed solvents for Stage 2 & 3.
- Problem: Product is a sticky oil during salting.
 - Solution: Triturate with diethyl ether or hexane. Ensure the free base was fully dried before adding HCl.

Analytical Validation (Self-Validating Data)

To confirm the structure, the following NMR signals are diagnostic. The key is distinguishing the 5-amine-7-methoxy isomer from the 6-amine-7-methoxy isomer.

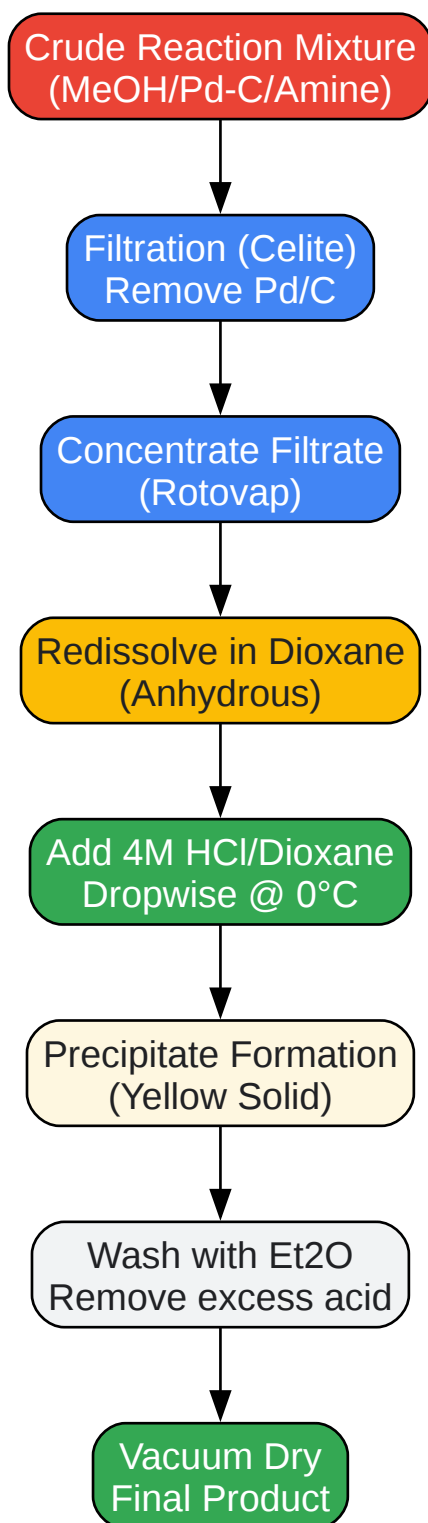
- ¹H NMR (DMSO-d₆, 400 MHz):
 - Quinoxaline Ring (H₂, H₃): Two doublets (or singlet if coincident) around δ 8.7 - 8.9 ppm.

- H6 (Benzene ring): Doublet ($J \sim 2.5$ Hz) around δ 6.5 ppm (Meta coupling).
- H8 (Benzene ring): Doublet ($J \sim 2.5$ Hz) around δ 6.9 ppm.
- Note: A para-substitution pattern (which would occur in the wrong isomer) would show different coupling constants ($J \sim 8-9$ Hz). The meta-coupling ($J \sim 2.5$ Hz) confirms the 5,7-substitution pattern.
- Methoxy: Singlet at δ 3.85 ppm.
- Amine (NH₂): Broad singlet (exchangeable with D₂O).

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Visualization of Workup Workflow



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Caption: Figure 2. Isolation and Salt Formation Workflow for High Purity API.

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